molecular formula C20H22INO3 B5112686 3-(3,5-dimethylbenzyl)-4-[(4-iodophenyl)amino]-2-methyl-4-oxobutanoic acid

3-(3,5-dimethylbenzyl)-4-[(4-iodophenyl)amino]-2-methyl-4-oxobutanoic acid

Cat. No. B5112686
M. Wt: 451.3 g/mol
InChI Key: AXJMJFPGKOCYGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethylbenzyl)-4-[(4-iodophenyl)amino]-2-methyl-4-oxobutanoic acid, also known as DIMBOA-I3G, is a compound that has been extensively studied in the field of plant biology and biochemistry. This compound is a derivative of benzoxazinoid, which is a class of secondary metabolites produced by plants in the Poaceae family. DIMBOA-I3G has been found to have a wide range of biological activities, including anti-herbivore defense, anti-microbial activity, and anti-cancer properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylbenzyl)-4-[(4-iodophenyl)amino]-2-methyl-4-oxobutanoic acid is not fully understood, but it is thought to involve the inhibition of key enzymes involved in herbivore digestion and metabolism. In addition, 3-(3,5-dimethylbenzyl)-4-[(4-iodophenyl)amino]-2-methyl-4-oxobutanoic acid has been found to induce the production of reactive oxygen species (ROS) in herbivores, which can lead to oxidative stress and cell damage.
Biochemical and Physiological Effects:
3-(3,5-dimethylbenzyl)-4-[(4-iodophenyl)amino]-2-methyl-4-oxobutanoic acid has been found to have a wide range of biochemical and physiological effects in plants and animals. In plants, it has been shown to induce the production of other secondary metabolites, such as lignin and flavonoids, which can further enhance plant defense against herbivores and pathogens. In animals, 3-(3,5-dimethylbenzyl)-4-[(4-iodophenyl)amino]-2-methyl-4-oxobutanoic acid has been found to have anti-cancer properties, as well as anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3,5-dimethylbenzyl)-4-[(4-iodophenyl)amino]-2-methyl-4-oxobutanoic acid in lab experiments is its well-established role in plant defense and anti-microbial activity. This makes it a useful tool for studying the interactions between plants and herbivores or pathogens. However, one limitation is that the synthesis of 3-(3,5-dimethylbenzyl)-4-[(4-iodophenyl)amino]-2-methyl-4-oxobutanoic acid can be challenging, and the compound can be unstable under certain conditions.

Future Directions

There are several future directions for research on 3-(3,5-dimethylbenzyl)-4-[(4-iodophenyl)amino]-2-methyl-4-oxobutanoic acid. One area of interest is its potential as a natural pesticide for use in agriculture. Another area of interest is its anti-cancer properties, and its potential as a therapeutic agent for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 3-(3,5-dimethylbenzyl)-4-[(4-iodophenyl)amino]-2-methyl-4-oxobutanoic acid, and its interactions with other compounds in plant defense.

Synthesis Methods

The synthesis of 3-(3,5-dimethylbenzyl)-4-[(4-iodophenyl)amino]-2-methyl-4-oxobutanoic acid involves the condensation of 3-(3,5-dimethylbenzyl)-4-amino-2-methyl-4-oxobutanoic acid with 4-iodoaniline. The reaction is typically carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure 3-(3,5-dimethylbenzyl)-4-[(4-iodophenyl)amino]-2-methyl-4-oxobutanoic acid.

Scientific Research Applications

3-(3,5-dimethylbenzyl)-4-[(4-iodophenyl)amino]-2-methyl-4-oxobutanoic acid has been extensively studied for its role in plant defense against herbivores. It has been shown to have both direct and indirect effects on herbivores, including inhibition of feeding behavior, reduced growth and reproduction, and increased mortality. In addition, 3-(3,5-dimethylbenzyl)-4-[(4-iodophenyl)amino]-2-methyl-4-oxobutanoic acid has been found to have anti-microbial activity against a wide range of plant pathogens, including fungi and bacteria.

properties

IUPAC Name

3-[(3,5-dimethylphenyl)methyl]-4-(4-iodoanilino)-2-methyl-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22INO3/c1-12-8-13(2)10-15(9-12)11-18(14(3)20(24)25)19(23)22-17-6-4-16(21)5-7-17/h4-10,14,18H,11H2,1-3H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJMJFPGKOCYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC(C(C)C(=O)O)C(=O)NC2=CC=C(C=C2)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,5-Dimethylphenyl)methyl]-4-(4-iodoanilino)-2-methyl-4-oxobutanoic acid

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